molecular formula C15H13FN4OS B10948733 (5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-2-thioxoimidazolidin-4-one

(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B10948733
M. Wt: 316.4 g/mol
InChI Key: UBHXPZDXQMVCEB-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and a thioxotetrahydroimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps. One common route includes the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-fluorophenyl isothiocyanate, followed by cyclization to form the thioxotetrahydroimidazole ring. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thioxotetrahydroimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole ring or the fluorophenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the fluorophenyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the pyrazole or fluorophenyl groups.

Scientific Research Applications

5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
  • 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-CHLOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

Uniqueness

The uniqueness of 5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the thioxotetrahydroimidazole moiety contributes to its reactivity and interaction with biological targets.

Properties

Molecular Formula

C15H13FN4OS

Molecular Weight

316.4 g/mol

IUPAC Name

(5E)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H13FN4OS/c1-9-10(8-19(2)18-9)7-13-14(21)20(15(22)17-13)12-5-3-11(16)4-6-12/h3-8H,1-2H3,(H,17,22)/b13-7+

InChI Key

UBHXPZDXQMVCEB-NTUHNPAUSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)C

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.